molecular formula C8H5N3O3 B13180523 6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B13180523
M. Wt: 191.14 g/mol
InChI Key: PHMRABPRURKLNZ-UHFFFAOYSA-N
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Description

6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with formyl and carboxylic acid functional groups at specific positions. The molecular formula of this compound is C8H5N3O3, and it has a molecular weight of 191.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the microwave-mediated reaction conditions to ensure high yield and purity. This could include scaling up the reaction, optimizing solvent use, and ensuring efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the triazole and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products

    Oxidation: 6-Carboxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid.

    Reduction: 6-Hydroxymethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    [1,2,4]Triazolo[1,5-a]pyridine-6-carboxaldehyde: Lacks the carboxylic acid group.

    5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid: Contains additional chlorine substituents.

Uniqueness

6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to the presence of both formyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

6-formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-3-5-1-6(8(13)14)7-9-4-10-11(7)2-5/h1-4H,(H,13,14)

InChI Key

PHMRABPRURKLNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2C=C1C=O)C(=O)O

Origin of Product

United States

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